Hydrogen-Bond Donor Count Reduction by N,N-Dimethyl Substitution Relative to Primary Carboxamide Analogs
The N,N-dimethylcarboxamide group in CAS 2101196-23-8 (C₈H₁₃FN₄O) eliminates one hydrogen-bond donor (HBD) relative to the corresponding primary amide analog 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6; C₆H₉FN₄O). PubChem computed properties indicate the primary amide analog has an HBD count of 2 (the 4-amino group and the –CONH₂ group), while the tertiary dimethylamide in CAS 2101196-23-8 retains only 1 HBD (the 4-amino group) [1]. In CNS drug design, an HBD count ≤ 1 is a critical threshold for passive blood-brain barrier penetration according to the CNS MPO scoring paradigm [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 (4-amino group only) |
| Comparator Or Baseline | 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6): HBD count = 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction) |
| Conditions | Computed physicochemical property (PubChem Cactvs 3.4.6.11) |
Why This Matters
Reducing HBD count from 2 to 1 crosses a well-validated threshold for CNS drug-likeness, directly informing compound selection for neuroscience target screening where brain penetration is required.
- [1] PubChem. Compound Summaries: CID 97182098 (4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide) and computed properties for 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7 (6), 767–775. https://doi.org/10.1021/acschemneuro.6b00029 View Source
